Cas no 1040641-23-3 (N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide)
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide
- Benzeneacetamide, N-[[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methyl]-4-ethoxy-
- F2493-1868
- 1040641-23-3
- N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide
- AKOS024652145
- N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-2-(4-ethoxyphenyl)acetamide
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- Inchi: 1S/C21H20N2O5/c1-2-25-17-6-3-14(4-7-17)9-21(24)22-12-16-11-19(28-23-16)15-5-8-18-20(10-15)27-13-26-18/h3-8,10-11H,2,9,12-13H2,1H3,(H,22,24)
- InChI Key: DPNFMDUKIUYDEA-UHFFFAOYSA-N
- SMILES: C1(CC(NCC2C=C(C3=CC=C4OCOC4=C3)ON=2)=O)=CC=C(OCC)C=C1
Computed Properties
- Exact Mass: 380.13722174g/mol
- Monoisotopic Mass: 380.13722174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 82.8Ų
Experimental Properties
- Density: 1.274±0.06 g/cm3(Predicted)
- Boiling Point: 646.8±55.0 °C(Predicted)
- pka: 14.07±0.46(Predicted)
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2493-1868-2μmol |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-5μmol |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-10μmol |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-20μmol |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-1mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-2mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-3mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-4mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-5mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2493-1868-10mg |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide |
1040641-23-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide
Comprehensive Overview of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide (CAS 1040641-23-3)
The compound N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide (CAS 1040641-23-3) is a specialized organic molecule with a unique structural framework. Its molecular architecture combines a benzodioxole moiety, an oxazole ring, and an ethoxy phenyl group, making it a subject of interest in pharmaceutical and biochemical research. This compound belongs to the class of acetamide derivatives, which are widely studied for their potential applications in drug discovery and development.
In recent years, researchers have focused on heterocyclic compounds like this due to their diverse biological activities. The presence of the 1,3-benzodioxole group is particularly noteworthy, as it is often associated with compounds exhibiting neuroprotective or anti-inflammatory properties. Meanwhile, the oxazole ring is a common pharmacophore in medicinal chemistry, contributing to interactions with biological targets. The 4-ethoxyphenyl segment adds lipophilicity, which can influence the compound's pharmacokinetic profile.
The synthesis of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide involves multi-step organic reactions, including cyclization and amide coupling strategies. Its CAS 1040641-23-3 identifier ensures precise tracking in chemical databases, facilitating research reproducibility. Given the growing demand for small-molecule modulators in drug development, this compound has garnered attention for its potential role in targeting specific enzyme pathways or receptor systems.
From an industrial perspective, the scalability of its synthesis and structure-activity relationship (SAR) studies are critical. Researchers are exploring its derivatives to optimize bioavailability and target selectivity. The compound's molecular weight and logP values suggest moderate solubility, a key consideration in formulation development. Additionally, its spectral data (NMR, MS) have been documented to aid in characterization.
Current trends in precision medicine and computational drug design have further amplified interest in such compounds. With AI-driven virtual screening tools, scientists can predict interactions between this molecule and biological targets, accelerating hit-to-lead optimization. The benzodioxole-oxazole hybrid structure also aligns with the search for novel covalent inhibitors, a hot topic in oncology and immunology research.
Environmental and green chemistry considerations are equally important. Efforts to synthesize N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(4-ethoxyphenyl)acetamide using catalysis or solvent-free methods reflect the industry's shift toward sustainable practices. Regulatory compliance, including REACH and GMP standards, ensures its safe handling in laboratory settings.
In summary, CAS 1040641-23-3 represents a promising scaffold for interdisciplinary research. Its combination of heterocyclic motifs and functional groups offers versatility in designing next-generation therapeutics. As the scientific community continues to explore its applications, this compound may contribute to breakthroughs in personalized medicine and biomarker discovery.
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